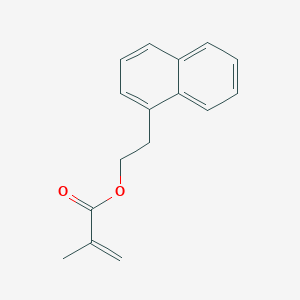

(1-Naphthyl)ethyl Methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGKWQDNFUFFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391393 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72642-30-9 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Naphthyl)ethyl Methacrylate: Synthesis, Polymerization, and Advanced Applications

Introduction

(1-Naphthyl)ethyl methacrylate is an aromatic methacrylate monomer that combines the reactive methacrylate functionality with the bulky, fluorescent naphthyl group. This unique combination of properties makes it a valuable building block for the synthesis of specialty polymers with tailored optical, thermal, and mechanical characteristics. The presence of the naphthalene moiety imparts high refractive index, UV resistance, and enhanced thermal stability to the resulting polymers. Furthermore, its inherent fluorescence makes it a powerful tool for various analytical and biomedical applications. This guide will delve into the core chemical properties, synthesis, polymerization, and potential applications of (1-Naphthyl)ethyl Methacrylate, with a particular focus on its relevance to researchers in materials science and drug development.

Core Chemical Properties

(1-Naphthyl)ethyl Methacrylate, with the CAS number 72642-30-9 , possesses a unique set of chemical and physical properties that are crucial for its application in polymer synthesis. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 72642-30-9 | [1] |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| Molecular Weight | 240.3 g/mol | [1] |

| Boiling Point | 120-125 °C at 0.08 Torr | [2] |

| Density | ~1.088 g/cm³ (Predicted) | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge |

Synthesis of (1-Naphthyl)ethyl Methacrylate

The synthesis of (1-Naphthyl)ethyl Methacrylate is typically a two-step process, starting with the synthesis of the precursor alcohol, 2-(1-naphthyl)ethanol, followed by its esterification with methacryloyl chloride.

Step 1: Synthesis of 2-(1-Naphthyl)ethanol

A common and effective method for the synthesis of 2-(1-naphthyl)ethanol is the reduction of 1-naphthylacetic acid.

Experimental Protocol: Reduction of 1-Naphthylacetic Acid

-

Materials: 1-Naphthylacetic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (10% aqueous solution), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Standard laboratory glassware for inert atmosphere reactions.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Dissolve 1-naphthylacetic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution until a clear solution is obtained.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-(1-naphthyl)ethanol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Step 2: Esterification of 2-(1-Naphthyl)ethanol with Methacryloyl Chloride

The final step involves the esterification of the synthesized alcohol with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of (1-Naphthyl)ethyl Methacrylate

-

Materials: 2-(1-Naphthyl)ethanol, Methacryloyl chloride, Triethylamine or pyridine, Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), Saturated ammonium chloride solution, Brine, Anhydrous magnesium sulfate, Polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(1-naphthyl)ethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with saturated ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of a polymerization inhibitor (MEHQ).

-

Remove the solvent under reduced pressure to obtain the crude (1-Naphthyl)ethyl Methacrylate.

-

Purify the product by column chromatography on silica gel.

-

Caption: Synthetic workflow for (1-Naphthyl)ethyl Methacrylate.

Polymerization of (1-Naphthyl)ethyl Methacrylate

(1-Naphthyl)ethyl Methacrylate can be polymerized using various techniques, with free-radical polymerization and atom transfer radical polymerization (ATRP) being the most common. The choice of method will influence the properties of the resulting polymer, such as molecular weight distribution and architecture.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing methacrylate monomers.

Experimental Protocol: Free-Radical Polymerization

-

Materials: (1-Naphthyl)ethyl Methacrylate, Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator, Anhydrous toluene or dioxane as solvent, Methanol for precipitation.

-

Procedure:

-

Dissolve (1-Naphthyl)ethyl Methacrylate and the initiator (e.g., AIBN, 0.1-1 mol%) in the anhydrous solvent in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere.

-

Allow the polymerization to proceed for the desired time (a few hours to 24 hours), which will affect the molecular weight and conversion.

-

Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven to a constant weight.

-

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity (Đ), and complex architectures.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

-

Materials: (1-Naphthyl)ethyl Methacrylate, Ethyl α-bromoisobutyrate (EBiB) as initiator, Copper(I) bromide (CuBr) as catalyst, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand, Anhydrous anisole or toluene as solvent, Methanol for precipitation.

-

Procedure:

-

To a Schlenk flask, add CuBr (1.0 equivalent relative to initiator) and the solvent.

-

Add the monomer, (1-Naphthyl)ethyl Methacrylate (e.g., 100 equivalents), and the ligand, PMDETA (1.0 equivalent).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

While the mixture is frozen, add the initiator, EBiB (1.0 equivalent), via syringe.

-

Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70-90 °C) to start the polymerization.

-

Take samples periodically to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in methanol, filter, and dry under vacuum.

-

Caption: Comparison of polymerization methods for (1-Naphthyl)ethyl Methacrylate.

Properties and Applications of Poly((1-Naphthyl)ethyl Methacrylate)

The polymer derived from (1-Naphthyl)ethyl Methacrylate exhibits several advantageous properties owing to the bulky and aromatic naphthyl side chain.

-

High Glass Transition Temperature (Tg): The steric hindrance of the naphthyl group restricts chain mobility, leading to polymers with a high glass transition temperature, which translates to good thermal stability and dimensional rigidity.

-

High Refractive Index: The presence of the aromatic naphthalene moiety contributes to a high refractive index, making these polymers suitable for optical applications such as in lenses and coatings.

-

Inherent Fluorescence: The naphthalene group is a well-known fluorophore. Polymers containing this moiety exhibit fluorescence, which can be exploited for various applications. For instance, poly(2-naphthyl methacrylate) has an excitation maximum around 268 nm and an emission maximum around 340 nm in chloroform.[3] This property makes it a valuable material for fluorescent probes and sensors.

-

UV Resistance: The aromatic structure of naphthalene can absorb UV radiation, potentially enhancing the UV stability of the polymer.

Application as a Fluorescent Probe

One of the key applications of (1-Naphthyl)ethyl Methacrylate is as a fluorescent probe. The fluorescence of the naphthalene group is sensitive to its local environment. Changes in polarity, viscosity, or the proximity of quenching species can lead to alterations in the fluorescence intensity, lifetime, and emission wavelength. This sensitivity can be harnessed to study various phenomena at the molecular level. For example, it can be used to monitor polymerization kinetics, study polymer chain dynamics, and investigate interactions in biological systems.

Potential in Drug Development and Delivery

The unique properties of naphthalene-containing polymers also suggest their potential in the field of drug development and delivery.

-

Drug Carrier in Nanoparticles: The hydrophobic nature of the naphthyl group can facilitate the encapsulation of hydrophobic drugs within polymer nanoparticles. These nanoparticles can potentially improve drug solubility, protect the drug from degradation, and enable targeted delivery. The inherent fluorescence of the polymer can also be used to track the nanoparticles in vitro and in vivo.

-

Bioimaging: The fluorescent properties of poly((1-Naphthyl)ethyl Methacrylate) can be utilized for bioimaging applications. For instance, nanoparticles formulated from this polymer could be used to visualize cells or tissues.

-

Therapeutic Potential of Naphthalene Derivatives: Naphthalene-containing compounds have been investigated for their anticancer properties.[4] Incorporating a naphthalene-based monomer into a polymer backbone could lead to the development of novel polymeric drugs or drug-eluting coatings for medical devices.

Caption: Conceptual workflow for a drug delivery application.

Safety Considerations

Conclusion

(1-Naphthyl)ethyl Methacrylate is a versatile monomer that offers a pathway to advanced polymeric materials with a unique combination of thermal, optical, and fluorescent properties. Its synthesis, while requiring careful execution, is achievable through established organic chemistry reactions. The ability to polymerize this monomer via both free-radical and controlled radical polymerization techniques provides access to a wide range of polymer structures and properties. The inherent fluorescence of the naphthyl group makes it an excellent candidate for applications as a molecular probe. Furthermore, the properties of the resulting polymers suggest significant potential in the development of novel drug delivery systems and bioimaging agents. For researchers and scientists in materials science and drug development, (1-Naphthyl)ethyl Methacrylate represents a valuable tool for creating next-generation functional materials.

References

-

ChemSrc. (1-Naphthyl)ethyl Methacrylate | CAS#:72642-30-9. Available at: [Link]

-

El-Sayed, M. F., et al. (2022). Naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(45), 29337-29350. Available at: [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of (1-Naphthyl)ethyl Methacrylate

The following technical guide details the spectroscopic characterization and experimental handling of (1-Naphthyl)ethyl Methacrylate , a specialized monomer utilized in the synthesis of chiral stationary phases and fluorescent polymeric probes.

Executive Summary

(1-Naphthyl)ethyl Methacrylate (1-NEM) is a functional monomer featuring a polymerizable methacrylate group linked to a chiral naphthyl-ethyl moiety.[1] Its primary utility lies in chiral recognition (as a precursor for HPLC stationary phases) and fluorescence spectroscopy (as a probe for polymer interdiffusion).[1] This guide provides a definitive reference for its identification, synthesis, and purity assessment.

Chemical Identity & Properties

| Parameter | Detail |

| Chemical Name | 1-(1-Naphthyl)ethyl methacrylate |

| CAS Number | 72642-30-9 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water |

| Chirality | Contains one stereocenter at the ethyl linkage (available as R, S, or racemic) |

Synthesis & Processing Workflow

The synthesis typically involves the esterification of 1-(1-naphthyl)ethanol with methacryloyl chloride under basic conditions to neutralize the HCl byproduct.

Experimental Workflow Diagram

Figure 1: Step-by-step synthesis and isolation workflow for high-purity monomer generation.

Spectroscopic Characterization

The following data represents the standard spectral signature for high-purity (>98%) (1-Naphthyl)ethyl Methacrylate in CDCl₃.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Context |

| Aromatic (Naphthyl) | 7.40 – 8.15 | Multiplet | 7H | - | Naphthalene ring protons (complex splitting).[1] |

| Methine (-CH-) | 6.85 | Quartet | 1H | 6.5 | Chiral center proton; deshielded by aromatic ring and ester oxygen.[1] |

| Vinyl (Trans) | 6.12 | Singlet (br) | 1H | - | Methacrylate C=C proton (trans to carbonyl).[1] |

| Vinyl (Cis) | 5.54 | Singlet (br) | 1H | - | Methacrylate C=C proton (cis to carbonyl).[1] |

| Methyl (Methacrylate) | 1.96 | Singlet | 3H | - | Methyl group attached to the vinyl carbon.[1] |

| Methyl (Ethyl) | 1.72 | Doublet | 3H | 6.5 | Methyl group at the chiral center. |

Expert Insight: The quartet at 6.85 ppm is the diagnostic peak for this molecule.[1] In the analogous 1-phenylethyl methacrylate, this peak appears upfield (~5.9 ppm).[1] The significant downfield shift here is caused by the extended anisotropy of the naphthalene ring system.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3050 – 3010 | C-H Stretch | Aromatic C-H (Naphthalene) |

| 2980 – 2930 | C-H Stretch | Aliphatic C-H (Methyl/Ethyl) |

| 1718 | C=O[1] Stretch | Methacrylate Ester Carbonyl (Strong intensity) |

| 1638 | C=C Stretch | Vinyl unsaturation (Conjugated) |

| 1598, 1510 | C=C Ring Stretch | Naphthalene skeletal vibrations |

| 1160, 1290 | C-O Stretch | Ester linkage (C-O-C) |

| 775, 800 | C-H Bend | Out-of-plane aromatic bending (1-substituted naphthalene) |

UV-Vis Spectroscopy

Solvent: Acetonitrile or Methanol[1]

-

λ_max 1: 220 nm (ε ~ 60,000 M⁻¹cm⁻¹) – Naphthalene π→π* transition (strong).[1]

-

λ_max 2: 280 nm (ε ~ 6,000 M⁻¹cm⁻¹) – Naphthalene π→π* transition (distinctive fine structure).[1]

-

Feature: The methacrylate group contributes to end-absorption <210 nm but does not significantly overlap with the primary naphthalene bands.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of (1-Naphthyl)ethyl Methacrylate

Safety: Methacryloyl chloride is a lachrymator.[1] Perform all steps in a fume hood.

-

Preparation: Charge a flame-dried 250 mL 3-neck round-bottom flask with 1-(1-naphthyl)ethanol (5.0 g, 29 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (TEA) (4.4 g, 43.5 mmol) and a catalytic amount of DMAP (dimethylaminopyridine, ~10 mg). Cool the mixture to 0°C in an ice bath.

-

Acylation: Add Methacryloyl Chloride (3.6 g, 35 mmol) dissolved in 10 mL DCM dropwise over 30 minutes. Maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the alcohol spot disappears.[1]

-

Work-up:

-

Purification: Remove solvent under reduced pressure. Purify the crude oil via silica gel column chromatography using Hexane/Ethyl Acetate (95:5) as eluent.[1]

-

Yield: Expect 80–90% yield of a viscous oil.[1]

Protocol B: Quality Control (Impurity Profiling)

Critical Check: The presence of 1-Vinylnaphthalene (elimination byproduct) is a common impurity.

-

Detection: Check ¹H NMR for multiplets at 5.4 ppm, 5.8 ppm, and 7.2 ppm (vinyl protons directly on the ring).

-

Limit: Acceptable limit for polymerization grade is <0.5 mol%.

References

-

ChemicalBook. (1-Naphthyl)ethyl Methacrylate Product & CAS Data. Retrieved from

-

PubChem. Naphthyl Methacrylate Compound Summary. (Analogous spectral data). Retrieved from

-

Okamoto, Y., et al. Optical resolution of enantiomers by HPLC on chiral stationary phases.[1] (Contextual usage of naphthyl-methacrylate derivatives). Journal of Chromatography A.

-

Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Retrieved from [1]

Sources

Methodological & Application

Advanced Protocol: Copolymerization of (1-Naphthyl)ethyl Methacrylate with Methyl Methacrylate

Executive Summary

This application note details the copolymerization of (1-Naphthyl)ethyl Methacrylate (NEMA) with Methyl Methacrylate (MMA) . While MMA provides mechanical stability and optical clarity, the NEMA moiety introduces high refractive index properties and, critically, a chiral recognition site (if enantiopure monomer is used).

Primary Applications:

-

Drug Development: Chiral Stationary Phases (CSPs) for HPLC separation of enantiomeric drugs.

-

Optical Materials: High refractive index coatings and waveguides.

This guide provides two distinct protocols: Free Radical Polymerization (FRP) for robust, scalable synthesis, and Atom Transfer Radical Polymerization (ATRP) for precision control over molecular weight distribution (PDI < 1.2).

Chemical Basis & Kinetics[1]

Monomer Properties[2][3][4][5][6][7][8][9]

-

Methyl Methacrylate (MMA): Provides the flexible backbone and lowers the glass transition temperature (

) relative to the homopolymer of NEMA. -

1-(1-Naphthyl)ethyl Methacrylate (NEMA): The bulky naphthyl group provides steric rigidity and

--

Stereochemistry: If (S)- or (R)-NEMA is used, the resulting copolymer adopts a helical conformation essential for chiral recognition.

-

Copolymerization Kinetics

Both monomers are methacrylates. According to the Q-e scheme, monomers with similar electronic structures generally undergo ideal (random) copolymerization .

-

Reactivity Ratios (

): For methacrylate-methacrylate systems, reactivity ratios are typically close to unity ( -

Implication: To ensure uniform incorporation of NEMA, "starved feed" or continuous addition protocols are recommended for high-conversion FRP.

Experimental Protocols

Method Selection Guide

Choose the polymerization method based on your final application requirements.

Figure 1: Decision tree for selecting the appropriate polymerization technique.

Protocol A: Precision Synthesis via ATRP

Objective: Synthesize Poly(NEMA-co-MMA) with low polydispersity (PDI < 1.2) for chromatographic applications.[1]

Reagents:

-

Monomers: NEMA (purified), MMA (distilled over

). -

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: CuBr (99.999%).

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

-

Solvent: Anisole (high boiling point, good solubility).

Step-by-Step Workflow:

-

Monomer Purification: Pass NEMA and MMA through a basic alumina column to remove MEHQ inhibitors.

-

Stoichiometry Calculation: Target DP = 100.

-

Ratio: [Monomer] : [Initiator] : [CuBr] : [Ligand] = 100 : 1 : 1 : 1.

-

Feed Ratio (

): Adjust based on desired copolymer composition (e.g., 20 mol% NEMA).

-

-

Degassing (Freeze-Pump-Thaw):

-

Add monomers, solvent (50 wt%), ligand, and initiator to a Schlenk flask.

-

Perform 3 cycles of freeze-pump-thaw to remove

(Critical: -

Backfill with Nitrogen.[2]

-

-

Catalyst Addition:

-

Under positive

flow, add CuBr quickly. The solution should turn light green/blue (depending on ligand).

-

-

Polymerization:

-

Immerse flask in oil bath at 90°C .

-

Stir at 300 RPM.

-

Kinetics Check: Take aliquots at 1h, 2h, 4h for GC/NMR conversion analysis.

-

-

Termination:

-

Expose to air (oxidizes Cu(I) to Cu(II), stopping reaction).

-

Dilute with THF.[1]

-

-

Purification:

-

Pass through a neutral alumina column to remove Copper catalyst (solution turns from green to clear).

-

Precipitate into cold Methanol (10x volume).

-

Filter and vacuum dry at 40°C for 24h.

-

Protocol B: Scalable Free Radical Polymerization (FRP)

Objective: Robust synthesis for optical films or bulk material studies.

Reagents:

-

Initiator: AIBN (Recrystallized from methanol).

-

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

-

Preparation: Dissolve NEMA and MMA (Total monomer conc. ~1-2 M) in Toluene.

-

Initiation: Add AIBN (1 wt% relative to monomer).

-

Inerting: Bubble dry Nitrogen through the solution for 30 minutes.

-

Reaction: Heat to 70°C for 12-24 hours.

-

Isolation:

-

Pour viscous solution into excess Hexane or Methanol.

-

Reprecipitate twice to ensure removal of unreacted NEMA (which is difficult to remove due to high boiling point).

-

Characterization & Validation

| Technique | Metric | Acceptance Criteria |

| 1H-NMR (CDCl3) | Copolymer Composition ( | Compare integration of naphthyl protons (7.2-8.2 ppm) vs. methoxy protons (3.6 ppm). |

| GPC (THF) | Molecular Weight ( | ATRP: PDI < 1.25; FRP: PDI 1.5 - 2.0. |

| DSC | Glass Transition ( | Single |

| Polarimetry | Specific Rotation | Required for chiral applications. Magnitude depends on NEMA content. |

NMR Analysis for Composition

To calculate the mole fraction of NEMA (

- : Integral of aromatic region (7 protons).

- : Integral of methyl ester region (3 protons).

Application Note: Chiral Stationary Phases (CSP)

Context: The NEMA-MMA copolymer is a classic "Type II" CSP candidate. The bulky naphthyl groups create chiral pockets that can discriminate between drug enantiomers via

Coating Protocol for HPLC Columns:

-

Support: Silica gel (aminopropyl-functionalized, 5

m). -

Coating: Dissolve Poly(NEMA-co-MMA) in THF. Slurry with silica.

-

Evaporation: Slowly evaporate solvent to coat polymer onto silica.

-

Packing: Slurry pack into stainless steel columns (e.g., 250 x 4.6 mm).

Experimental Workflow Visualization:

Figure 2: Complete workflow from monomer purification to HPLC application.

Troubleshooting & Safety

-

Problem: Low Conversion of NEMA.

-

Cause: Steric hindrance or low reactivity.

-

Fix: Increase reaction temperature slightly or extend time. Verify purity (NEMA oxidizes slowly).

-

-

Problem: Bimodal GPC trace.

-

Cause: Termination via radical coupling (in ATRP) or incomplete initiation.

-

Fix: Lower catalyst concentration or ensure stricter oxygen-free conditions.

-

-

Safety: NEMA is a solid; avoid dust inhalation. MMA is flammable and a sensitizer; use fume hoods.

References

-

Okamoto, Y., et al. (1981). "Chromatographic resolution of enantiomers on chiral stationary phases." Journal of the American Chemical Society.

-

Moad, G., & Solomon, D. H. (2006). "The Chemistry of Radical Polymerization." Elsevier Science.

-

Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews.

-

Brandrup, J., et al. (1999). "Polymer Handbook, 4th Edition." (For Reactivity Ratios). Wiley-Interscience.

Sources

Application Note: Advanced Emulsion Polymerization Architectures for (1-Naphthyl)ethyl Methacrylate

Executive Summary

(1-Naphthyl)ethyl Methacrylate (NEMA) is a specialty monomer valued for its high refractive index, thermal stability, and π-π stacking capabilities, making it critical for optical coatings and hydrophobic drug delivery vectors. However, its significant hydrophobicity presents a formidable barrier to standard ab initio emulsion polymerization. The low water solubility of NEMA hinders the Ostwald ripening process and monomer transport from droplets to growing micelles, often resulting in coagulum, broad particle size distributions (PDI), or incomplete conversion.

This Application Note details two field-proven protocols designed to overcome these mass-transfer limitations:

-

Mini-Emulsion Polymerization (Recommended): Utilizes high-shear homogenization and a co-stabilizer (hydrophobe) to create stable nanoreactors, bypassing the need for monomer diffusion.

-

Cyclodextrin-Mediated Emulsion Polymerization: employs a host-guest "shuttle" mechanism to artificially enhance the water solubility of NEMA.

Mechanistic Challenges & Strategy

The "Hydrophobic Gap"

In conventional emulsion polymerization, the reaction initiates in water-swollen micelles. Monomer must diffuse from large reservoir droplets through the aqueous phase to these micelles. NEMA, with its bulky naphthyl group, has extremely low water solubility (estimated

Strategic Solutions

-

Strategy A (Mini-Emulsion): We eliminate the diffusion step entirely.[1] By shearing the monomer into 50–200 nm droplets before polymerization and stabilizing them against Ostwald ripening with a hydrophobe (e.g., Hexadecane), each droplet becomes a discrete "nanoreactor."

-

Strategy B (Phase Transfer): We use Methyl-

-Cyclodextrin (M-

Diagram: Process Logic Flow

Caption: Decision matrix for polymerizing hydrophobic NEMA. Strategy A (Mini-emulsion) is preferred for particle size control.

Protocol A: Mini-Emulsion Polymerization (Gold Standard)

Objective: Synthesis of 100–200 nm Poly(NEMA) particles with narrow PDI (<0.15).

Materials Checklist

| Component | Function | Specific Recommendation |

| Monomer | Reactant | (1-Naphthyl)ethyl Methacrylate (Purify via basic alumina column to remove inhibitor) |

| Co-Stabilizer | Osmotic Pressure Agent | Hexadecane (HD) or Cetyl Alcohol. Crucial to prevent Ostwald ripening. |

| Surfactant | Colloidal Stability | Sodium Dodecyl Sulfate (SDS) or Lutensol AT50 (Non-ionic). |

| Initiator | Radical Source | AIBN (Oil-soluble) is preferred to ensure nucleation occurs inside the droplet. |

| Medium | Continuous Phase | Deionized Water (degassed). |

Step-by-Step Procedure

1. Oil Phase Preparation:

-

In a small beaker, dissolve 0.2 g of Hexadecane (4 wt% relative to monomer) into 5.0 g of NEMA monomer.

-

Add 0.05 g of AIBN (1 wt% relative to monomer) to this mixture. Stir gently until completely dissolved.

-

Note: The hexadecane is non-negotiable; without it, the NEMA droplets will coarsen and the emulsion will fail [1].

2. Aqueous Phase Preparation:

-

Dissolve 0.15 g of SDS (or surfactant of choice) in 20 mL of deionized water.

-

Optimization: For drug delivery applications requiring stealth properties, use a PEG-based surfactant (e.g., Tween 80) but ensure HLB > 15.

3. Pre-Emulsification:

-

Add the Oil Phase to the Aqueous Phase under magnetic stirring (500 rpm) for 15 minutes. This creates a crude macro-emulsion (white, milky).

4. High-Shear Homogenization (The Critical Step):

-

Place the beaker in an ice bath to prevent premature polymerization.

-

Use a probe sonicator (e.g., Branson Digital Sonifier) at 70% amplitude.

-

Cycle: Pulse on for 1 minute, off for 10 seconds. Repeat for 5–10 minutes.

-

Checkpoint: The emulsion should turn from milky white to a translucent/bluish "miniemulsion."

5. Polymerization:

-

Transfer the miniemulsion to a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Purge with

for 30 minutes. -

Heat to 70°C under gentle stirring (150 rpm).

-

Reaction time: 4–6 hours.

-

Termination: Cool to room temperature and expose to air.

Protocol B: Cyclodextrin-Mediated Emulsion (Alternative)

Objective: Polymerization without high-shear equipment, utilizing supramolecular chemistry.

Theory

Cyclodextrins (CDs) have a hydrophobic cavity and hydrophilic exterior.[2] They form a 1:1 inclusion complex with the naphthyl group of NEMA, acting as a "ferry" to transport the monomer through the aqueous phase to the growing polymer particles [2].

Modifications to Standard Protocol

-

Phase Transfer Agent: Add Randomly Methylated

-Cyclodextrin (RAMEB) to the aqueous phase.-

Ratio: A molar ratio of 1:1 (CD:NEMA) is ideal but expensive. A catalytic amount (e.g., 0.1:1) can work if the reaction is slow enough to allow recycling of the CD, but for NEMA, a stoichiometric approach (or near 0.5:1) is often required due to the high binding constant of the naphthyl group.

-

-

Initiator: Use a water-soluble initiator like Potassium Persulfate (KPS) (0.5 wt% relative to monomer).

-

Process:

-

Dissolve surfactant (SDS) and Cyclodextrin in water.

-

Add NEMA monomer. Stir for 1 hour to allow equilibrium complexation.

-

Heat to 75°C and add KPS solution.

-

Note: This method typically yields smaller particles (50–100 nm) but may result in lower molecular weights due to chain transfer to CD.

-

Characterization & Validation

Quantitative Analysis Table

| Parameter | Method | Expected Result (Mini-Emulsion) | Troubleshooting (If deviant) |

| Particle Size | DLS (Dynamic Light Scattering) | 100–200 nm | If >500 nm: Insufficient sonication or insufficient Hexadecane. |

| Polydispersity (PDI) | DLS | < 0.15 | If >0.2: Droplet coalescence occurred. Increase surfactant conc. |

| Conversion | Gravimetric Analysis | > 90% | If low: Oxygen inhibition (purge longer) or initiator dead. |

| Zeta Potential | Electrophoretic Mobility | -40 to -60 mV (SDS) | If near 0: Surfactant desorption or steric stabilization dominance. |

| Glass Transition (Tg) | DSC (Diff. Scanning Calorimetry) | ~110–130°C | If lower: Residual monomer (plasticizer effect) or low MW. |

Validation Diagram: Droplet Stability

Caption: Hexadecane creates osmotic pressure that prevents small droplets from diffusing into larger ones (Ostwald Ripening).

Applications in Drug Development

Poly(NEMA) nanoparticles are particularly relevant for hydrophobic drug encapsulation (e.g., Paclitaxel, Doxorubicin) due to the

-

Release Profile: The high Tg of Poly(NEMA) results in a rigid core at body temperature, offering sustained release profiles compared to softer polymers like Poly(butyl acrylate).

-

Surface Functionalization: The mini-emulsion technique allows for the incorporation of functional co-monomers (e.g., Methacrylic Acid) at the interface for subsequent antibody conjugation [3].

References

-

Landfester, K. (2009). Miniemulsion Polymerization and the Structure of Polymer and Hybrid Nanoparticles. Angewandte Chemie International Edition.

-

Ritter, H. (2011).[3] Cyclodextrins in Polymer Chemistry. Progress in Polymer Science.

-

Musyanovych, A., & Landfester, K. (2014). Polymer Nanoparticles for Biomedical Applications. Macromolecular Bioscience.

-

Asua, J. M. (2002). Miniemulsion Polymerization. Progress in Polymer Science.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Cyclodextrin-grafted redox-responsive hydrogel mediated by disulfide bridges for regulated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications [revistapolimeros.org.br]

Troubleshooting & Optimization

Technical Support Center: (1-Naphthyl)ethyl Methacrylate Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of (1-Naphthyl)ethyl Methacrylate . This compound is a critical monomer, often employed in the creation of Chiral Stationary Phases (CSPs) for HPLC or specialized optical polymers.

Due to the steric hindrance of the secondary alcohol [1-(1-naphthyl)ethanol] and the high reactivity of the methacrylate group, this synthesis requires precise control to maximize yield and prevent polymerization.

Section 1: Strategic Pathway Selection

Q: Which synthesis route offers the highest yield for this specific substrate?

A: For the secondary alcohol 1-(1-naphthyl)ethanol , the Acyl Chloride Method (Steglich-type modification) is superior to direct Fischer esterification or Transesterification.

-

The Problem: The bulky naphthyl group and the secondary hydroxyl create significant steric hindrance, making direct esterification (Acid + Alcohol) kinetically slow and equilibrium-limited.

-

The Solution: Use Methacryloyl Chloride with a base (Triethylamine) and a nucleophilic catalyst (DMAP ).

-

Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate with methacryloyl chloride, which is much more susceptible to attack by the hindered secondary alcohol than the acid chloride alone.

-

Comparative Yield Expectation:

| Method | Typical Yield | Primary Challenge |

|---|---|---|

| Direct Esterification | < 40% | Equilibrium limited; harsh heat polymerizes product. |

| Transesterification | 50-60% | Requires continuous removal of methanol; slow for secondary alcohols. |

| Acyl Chloride + DMAP | 85-95% | Moisture sensitivity; requires strict temperature control. |

Section 2: Optimized Experimental Protocol

Objective: Synthesis of (1-Naphthyl)ethyl Methacrylate via Methacryloyl Chloride.

Reagents & Stoichiometry

-

Substrate: 1-(1-naphthyl)ethanol (1.0 eq)

-

Acylating Agent: Methacryloyl Chloride (1.2 - 1.5 eq)

-

Base: Triethylamine (TEA) (1.5 eq) – Scavenges HCl.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Crucial for secondary alcohols.

-

Solvent: Anhydrous Dichloromethane (DCM) – Dryness is critical.

-

Inhibitor: BHT (Butylated hydroxytoluene) or MEHQ (100-200 ppm relative to monomer).

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck round-bottom flask. Flush with Nitrogen/Argon. Add 1-(1-naphthyl)ethanol , TEA , DMAP , and Inhibitor dissolved in anhydrous DCM.

-

Temperature Control: Cool the mixture to 0°C using an ice bath. Critical: Methacryloyl chloride is prone to polymerization at higher temps during addition.

-

Addition: Add Methacryloyl Chloride dropwise over 30–60 minutes. Maintain internal temperature < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

-

Quench: Cool back to 0°C. Add saturated NaHCO₃ solution slowly.

Visualizing the Critical Pathway

Caption: Optimized workflow for sterically hindered methacrylate synthesis emphasizing temperature control and DMAP catalysis.

Section 3: Troubleshooting & FAQs

Category A: Low Yield & Conversion

Q: My TLC shows a large spot for the starting alcohol even after 12 hours. Why? A: This is a classic symptom of moisture contamination or insufficient catalyst .

-

Moisture: Methacryloyl chloride hydrolyzes instantly in wet DCM to form methacrylic acid, which will not react under these conditions.

-

Fix: Distill DCM over CaH₂ or use molecular sieves (3Å). Ensure glassware is flame-dried.

-

-

Steric Drag: The secondary alcohol is slow.

-

Fix: Increase DMAP to 0.2 eq. DMAP acts as an acyl transfer agent, bypassing the steric barrier.

-

Q: I see a new spot, but the yield is <50%. Where did the product go? A: Check your workup. Methacrylates can hydrolyze if the quench is too basic or too hot.

-

Fix: Use cold saturated NaHCO₃. Do not use strong bases like NaOH for the wash, as they can saponify the ester you just made.

Category B: Polymerization (The "Jelly" Effect)

Q: The reaction mixture turned into a gel or viscous syrup during evaporation. What happened? A: Unwanted free-radical polymerization occurred. This is the #1 killer of methacrylate yields.

Troubleshooting Matrix:

| Cause | Mechanism | Solution |

|---|---|---|

| Oxygen Starvation | Inhibitors like MEHQ require dissolved Oxygen to function. If you run the reaction under static Nitrogen, the inhibitor stops working. | Sparge with lean air (5% O₂ in N₂) or ensure the headspace is not 100% inert if using MEHQ. Alternatively, use Phenothiazine (works anaerobically). |

| Thermal Stress | Rotovap bath > 40°C triggers radical formation. | Keep Rotovap bath < 30°C . Add fresh inhibitor (100 ppm) before stripping solvent. |

| Concentration | High concentration of monomer promotes auto-acceleration (Trommsdorff effect). | Do not distill to dryness unless necessary. |

Q: Which inhibitor should I use? A:

-

During Reaction: BHT or Phenothiazine . (Phenothiazine is preferred for high-value synthesis as it is robust without oxygen).[1]

-

During Storage: MEHQ (Hydroquinone monomethyl ether). Note: MEHQ needs air to work.

Category C: Purification [2][3]

Q: How do I remove the yellow color and excess reagents? A:

-

The "Yellow" Impurity: Often oxidized amines or polymerized byproducts.

-

Protocol:

-

Wash organic layer with 1M HCl (removes TEA and DMAP).

-

Wash with Sat. NaHCO₃ (removes Methacrylic acid).

-

Wash with Brine (drying).

-

-

Column Chromatography: Use Silica Gel.

-

Warning: Silica is slightly acidic and can trigger polymerization.

-

Tip: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acid sites before loading your sample. Elute with Hexane/EtOAc.

-

References

-

Acyl Chloride & Alcohol Reaction Conditions

-

Polymerization Inhibition

-

General Methacrylate Properties

-

Ethyl methacrylate... is typically polymerized under free-radical conditions.[9] (Provides baseline for handling naphthyl analog).

-

Source:

-

-

Synthesis of Indanyl Methacrylate (Analogous Secondary Alcohol)

- Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride...

-

Source:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of molecularly imprinted polymer with a methacrylate derivative monomer for the isolation of ethyl p-methoxycinnamate as an active compound from Kaempferia galanga L. extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. US4916255A - Method for production of methacrylate ester - Google Patents [patents.google.com]

- 9. Ethyl methacrylate - Wikipedia [en.wikipedia.org]

- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Controlling molecular weight distribution in poly(1-Naphthyl)ethyl Methacrylate)

An advanced technical guide for researchers, scientists, and drug development professionals.

Controlling Molecular Weight Distribution: A Troubleshooting Guide

Welcome to the technical support center for the synthesis of poly(1-naphthyl)ethyl methacrylate) (PNEMA). Achieving precise control over the molecular weight (MW) and molecular weight distribution, or Polydispersity Index (PDI), is critical for ensuring the performance and reproducibility of your polymer-based materials. This guide is designed to function as a senior application scientist in your lab, providing in-depth, cause-and-effect explanations and actionable protocols to address common challenges encountered during polymerization.

Section 1: Foundational Concepts - Why Control is Critical

In conventional free-radical polymerization, the continuous initiation and termination of polymer chains lead to a broad distribution of chain lengths, resulting in a high PDI (typically >1.5). For advanced applications, such as drug delivery systems, nanocarriers, and high-performance coatings, a well-defined polymer architecture with a narrow molecular weight distribution (PDI < 1.3) is often mandatory.

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active (propagating) and dormant polymer chains. This mechanism allows chains to grow at a similar rate, minimizing premature termination and enabling the synthesis of polymers with predetermined molecular weights and low PDIs.[1]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of PNEMA.

Q1: My GPC results show a very broad molecular weight distribution (PDI > 1.5). What are the likely causes and how can I fix this?

A broad PDI is the most common issue and typically points to a loss of control during the polymerization. The primary culprits are impurities or incorrect stoichiometry.

Immediate Causes & Actionable Solutions:

-

Oxygen Contamination: Oxygen is a potent radical scavenger that terminates propagating chains, leading to "dead" polymer and a loss of "living" character. This is one of the most frequent causes of failed CRPs.

-

Solution: Ensure your entire system is rigorously deoxygenated. Use a minimum of three freeze-pump-thaw cycles for the monomer and solvent mixture.[2] Alternatively, purge the reaction mixture with a high-purity inert gas (Argon or Nitrogen) for at least 30-60 minutes before initiating the reaction.[1] All reagents should be added under a positive pressure of inert gas.

-

-

Monomer Impurities: The monomer, 1-Naphthyl)ethyl Methacrylate), may contain inhibitors (like hydroquinone monomethyl ether) from manufacturing. These inhibitors will consume initiator radicals, leading to an induction period and poor control. Acidic impurities can also poison the catalyst in ATRP.[3]

-

Solution: Purify the monomer immediately before use. Passing it through a column of basic or neutral alumina is highly effective for removing inhibitors and acidic impurities.[2]

-

-

Incorrect Initiator/Catalyst/CTA Ratio: The molecular weight in a CRP is determined by the ratio of monomer consumed to the initiator concentration.[4] An incorrect ratio will lead to deviations from the target molecular weight and can broaden the PDI.

-

Solution: Carefully calculate and weigh all components. For ATRP, the initiator-to-catalyst ratio is critical for maintaining the equilibrium between active and dormant species. For RAFT, the monomer-to-CTA-to-initiator ratio must be optimized; a common starting point is a [CTA]/[Initiator] ratio of 5:1 to 10:1.

-

Caption: Step-by-step workflow for a typical ATRP experiment.

Section 4: Frequently Asked Questions (FAQs)

-

Q: How do I characterize the molecular weight and PDI of my polymer?

-

A: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique. It separates polymer chains based on their hydrodynamic volume in solution. The instrument is calibrated with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).

-

[5]* Q: Can I perform this polymerization in bulk (without solvent)?

- A: Yes, bulk polymerization is possible. However, the viscosity of the reaction mixture will increase significantly as the polymerization progresses. T[6]his can lead to inefficient stirring and localized heat, potentially broadening the PDI. Solution polymerization is often easier to control.

-

Q: My final polymer has a slight color. Is this normal?

-

A: If you used ATRP, a faint color might be due to residual copper catalyst. Thorough purification by passing the polymer solution through an alumina column is crucial. I[5]f you used RAFT, some RAFT agents (especially dithiobenzoates) can impart a pink or red color to the polymer. This can sometimes be removed by chemical treatment post-polymerization if required.

-

References

- BenchChem. (n.d.). How to control the molecular weight of poly(2-(Benzoyloxy)ethyl methacrylate). Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlPtWI5WfshgT4oiwWFGqeyoyR2dsnwKiKppzr-I01RowUz6YaaDO6CUiVWfEZCayipT8AKvX_IN23njS31I7pKoUC73ivIwjyk4y-DM6osmfp0LHLTTxF6ccwfheDbFEZbRGg8vGQjCOrwSJX69mNsix3qVZcDVMruLE8uS_hsmD4TbXVtlBgEU9oqYa_K2ujso_qpcwEJRgJFne9aC9LYXWFswrYpQI=]

- ResearchGate. (n.d.). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe3HXWTYyLWRSGwUyg75CyKY-9XSCgb8UpmZAEPS57osRQoXvxO_sq5uy5fNV2pOgYgNiWHgvvl3FXVW9o6nLjGj78_cRrJxeExmrkOkpGYQ9iCpeO8k0YAackCiuFODHeXHuQ6eW2a7oMJfHfBY4EycA1G_8i59K2nH9QBwK0-Wi9u4u0yLJA5TjWyMFePD0DTZu_CVALxKCS6ddFc_M1qyaQfcz31ka0qhRPv-FlvwBJgRNKhfPn8YVr2_2owyc_cxYW74htjXo9JEcpCpbx3Qja]

- ResearchGate. (n.d.). High-temperature radical polymerization of methyl methacrylate in a continuous pilot scale process. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYm9a4tzvLVAOqfD7XmuPyW9Czn9nYtNyBMu17NI2AFLiC-nTL0O7i3x_yBv0NnXcK5-urTQNS3wBBZOLY8RPswMM74wLOGlZ8Nwe9rJujrPzerCtF6GV11jVqmjBPr9hsprdZaKVRA2EmbNbjdRnkohCF3-4FHxIKwbFQjaSwipcnNtu9RzfpGwSK5TYg5WrADyN2fDmJNCVs_sS--4lWA5kxgnGkKKuPJOLVRGF4f3U0h-nxtS7DaX_BQRvyI68uqVZCk9csC-A_wr-lgxp_]

- National Institutes of Health. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeLVuuqh7qULk-6DTzuqUhAvSMRFg30OP37iR6qzxt3uJFFdl6pI0cNU2kPLEsQ3BeFzOGlE6bkfKtb4z9MRCSdUqa7r5G1PzhC22PCDk_pKTPz6cgDmU2npfyPAXx2o31PMXtkBIOUh9cJ2k=]

- Gilbert, R. G., et al. (2000). Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. Macromolecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMH3s7iKfqEYW1HkxJrUo0s8SAbwh6HmPnsxpbp7nByfniCFVEFrl3iyeNAWA8MR4Uv94wgvPZFwqzAg2ZAgQudrOaJr7G-NMNSscHJz4DOAzV7Qse6roOj22vpry1mfcvZodaHkMo2HIo7M7Z8htVv6jDp8D6RIwoambJyf3VWiSjdR787mZ8fRuE]

- Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFVyJeWTrbcMbXYcMM8UShuO3jMhXKKys5rBtO77fGv8rAjHSuib8ETDTQVoXgdwEtg5YMykJeyD43zXh4JI3BLMbXWUvpGLVCUcysXfXaUzoe4uRQHTsIhiOm7ykK3o3Ov9l2TVgGw03iybgs-cZef7ChMV7jVySpVZiXUcgVI6qJ1lDo9Xax0y40M9kOYSCDVTAxTDu8vZqRKXIKKi3Mn2KAntWpoCDhyLY1gaP7tA==]

- Polymer Source. (n.d.). Polymer Reference Materials-Poly(Methyl Methacrylate). Retrieved from Polymer Source website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8MyweNFYEqzhmbZaI5clbyrNpGdf7L8zz6fPM-a9hFkFQ3uby_NNnpGYsR1AEMKw9g-9Qjj-h3IW8Uuwhjhxw3k-H-M0RNem27LgoW0zoHPR2lF5IxbA_3eSZ2R9S9ox_a4N14DK2eb2rRB-6Jr46sbMh3uTkJH4RsrLGP-fjw==]

- Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from Boron Molecular website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEnNUKYtzVzu7_PIVUQ2Zw0MbMb13_zepnvNRpyd6c078afJHz2ANgs0-Zr3Q0zDT8QR9h9opVMUSzCPb4GBXbv3y_ybhdqLBr6KcXUt13Xr4P6h9-47hB9X4T9T_dC33gW2Ay_l721qyEv8tztJ37pVXRgXv4Ix4K92KAPEU=]

- Wang, J. S., & Matyjaszewski, K. (1998). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Macromolecules, 31(15), 5958–5959. [https://vertexaisearch.cloud.google.

- Thesis. (n.d.). POLYMERIZATION AND CHARACTERIZATION OF POLY(ETHYL METHACRYLATE). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTvBRcZl_kYYAyBH8pJtmANjWrU7KeNnVShuJ-iabAjxWo6FWQv92IgZQj86V6ONOrnDfmKXODdbSC7yZ83Fqzpi747RuSSpcg-hwsrqesKqoz69j71RTw3KoplRsc9PEid6ZpoGxJjLD8AiFErCU=]

- MDPI. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuuS0MPAX-GcpIZwkrXQQpSPlc2n6kOf9gIkp-xkEpynJl6NV1Ze82lc3srJhOwz4JTncQ_mxQVt5x8JPsMMf4_Q4v7mjIX7sfX-Ul3A_wSYdG8TnKUnt8B9thHWZ6dTHlnQ==]

- Carnegie Mellon University. (n.d.). Methacrylates - Matyjaszewski Polymer Group. Retrieved from Carnegie Mellon University website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH47oWN2dKZRD-Lc6cu_sTCQHAtiXFUq10LbXhukO9FNzKOTDvXPWdz2QQlKkFMLxSzk96rtnqBqBKea_EonWRmjZ64rvpbNzOFRN307g1t9JETA7Z4ihHz-4hl8DffY40xLdXuHgWm3Rhj9qIZNjyCFwCVtdXjAuA=]

- American Chemical Society. (n.d.). Atom Transfer Radical Polymerization. Chemical Reviews. Retrieved from ACS Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHybmYqfUjW8G1eiov2k2z2BCayeGFNTb7pXgXkNyzJuc3zAAtwnMypPW3sbTZZjxvNapCjJ4otdR-XS5JIGDfIel7ERyjLii4h4MNysIWswLtKrLv8E_8C710f_xxJ_s_RJ6HUXg==]

- National Institutes of Health. (n.d.). Temperature Effects in Conventional and RAFT Photopolymerization. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5hm2ersyzoCF4hC2vCfQI08xxkyskE2vpZRdyVN3_EADaMjRcZ7mYDrLcdUZsDu5pzPk7pv14hn5nHQ6xTXif_jGaEOMZemyhhYrBCxfKkdQQZ2usMi3HO8hDCMh0Je-EqKRWD1B-ypMediBT]

- Moad, G., Rizzardo, E., & Thang, S. H. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZC_5ivxJZbrQHA0tVlci-YXwjZGeQuMSU2rOx4J6oJs1K0E8C6s5JPHcUpSjXOC9w74ZILXUf_Tp4P9cf154gu2NlPX0nzH9yhexnyguq3_IwDEzEgKYbSF9Dkkv7q-aHIl3QifOpifWt79tVoAW9]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. polymersource.ca [polymersource.ca]

- 6. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives [mdpi.com]

Technical Support Center: Poly(1-Naphthyl)ethyl Methacrylate (PNEMA) Optimization

Current Status: Online | Specialist: Senior Application Scientist | Ticket ID: PNEMA-THERM-OPT

Welcome to the PNEMA Technical Support Hub

You are likely here because your Poly(1-Naphthyl)ethyl Methacrylate (PNEMA) samples are failing under thermal stress. Whether you are observing premature weight loss in TGA, unexpected glass transition shifts, or degradation during high-temperature lithography, this guide addresses the root causes.

PNEMA is a bulky methacrylate. Unlike simple PMMA, the naphthyl side group provides unique optical properties (high refractive index) and chirality, but it introduces steric strain that can accelerate depolymerization ("unzipping") if not properly stabilized.

Module 1: Diagnosis & Characterization

Before fixing the stability, we must identify the failure mode.

Q: My TGA shows weight loss starting at 220°C. Is this normal?

A: No. Pure, high-quality PNEMA should be stable up to ~290–300°C. Early weight loss (onset <250°C) indicates "Unzipping" initiated by weak links.[1]

The Mechanism: Methacrylates degrade via a radical unzipping mechanism (depolymerization) that reverses the synthesis. This occurs in three distinct stages:

-

Stage I (160–220°C): Scission of "Head-to-Head" linkages (defects from termination by coupling).

-

Stage II (240–280°C): Scission at unsaturated chain ends (vinyl groups).

-

Stage III (>300°C): Random main-chain scission (true thermal limit).

Troubleshooting Workflow:

Module 2: Synthesis-Based Solutions

Fixing the polymer architecture to prevent unzipping.

Q: How do I eliminate the "weak links" that cause early degradation?

A: You must move away from standard Free Radical Polymerization (FRP) to Controlled Radical Polymerization (CRP), such as RAFT or ATRP.

Why? FRP creates "Head-to-Head" linkages during termination. These bonds have lower dissociation energy than the standard "Head-to-Tail" bonds. CRP minimizes termination events, ensuring the chain ends are "capped" with a dormant group rather than a double bond or a weak linkage.

Protocol: End-Capping via Copolymerization

If changing polymerization methods is impossible, use a "locking" comonomer. Inserting a small amount of an acrylate (e.g., Methyl Acrylate or Styrene) disrupts the unzipping mechanism. The depolymerization radical hits the comonomer unit and stops, unable to unzip further.

Experimental Steps:

-

Monomer Prep: Purify NEMA monomer to remove inhibitor (wash with 5% NaOH, dry over MgSO4).

-

Ratio: Mix NEMA with 2–5 mol% Styrene or Methyl Acrylate.

-

Initiation: Use AIBN (recrystallized) at 0.5 wt%.

-

Result: The comonomer acts as a "zipper stop," raising

by 30–50°C.

Module 3: Composite Enhancement Strategies

Physical reinforcement when chemical modification isn't enough.

Q: I need stability >350°C. Synthesis changes aren't enough.

A: You need to incorporate inorganic nanofillers to create a Physical Barrier Effect .

Graphene Oxide (GO) or POSS (Polyhedral Oligomeric Silsesquioxane) are ideal. They restrict the thermal motion of the polymer chains (raising

Protocol: In-Situ Polymerization with Graphene Oxide (GO)

This method grafts the PNEMA directly onto GO sheets, preventing aggregation.

Materials:

-

NEMA Monomer

-

Graphene Oxide (GO) powder

-

Solvent: Anisole or DMF

Step-by-Step:

-

Dispersion: Sonicate 0.5 wt% GO in Anisole for 1 hour (ice bath to prevent overheating). Critical: The solution must be fully homogenous; if black specks are visible, repeat.

-

Monomer Addition: Add NEMA monomer to the dispersion. Stir for 30 mins.

-

Polymerization: Add initiator (AIBN). Purge with

for 20 mins. Heat to 70°C for 24h. -

Precipitation: Pour reaction mixture into cold methanol. Filter and dry.

Self-Validation Check:

-

Visual: The resulting polymer composite should be dark grey/black but translucent in thin films. Opaque chunks indicate GO agglomeration (Failed Experiment).

Summary Data: Enhancement Comparison

| Modification Strategy | Mechanism of Action | Complexity | |

| Pure PNEMA (FRP) | ~230°C | Baseline (contains weak links) | Low |

| Pure PNEMA (RAFT) | ~285°C | Removal of head-to-head defects | High |

| Copolymer (5% Styrene) | ~305°C | Interruption of unzipping chain | Medium |

| Nanocomposite (1% GO) | ~335°C | Mass transport barrier & mobility restriction | High |

Visualizing the Stabilization Pathway

References

-

Thermal Degradation Mechanisms of Methacrylates Source: Peterson, J. D., et al. "Thermal degradation of poly(methyl methacrylate)."[1] Polymer Degradation and Stability. Relevance: Establishes the fundamental "unzipping" mechanism applicable to all bulky methacrylates including PNEMA.

-

Nanocomposite Stabilization (Graphene Oxide) Source: Wang, J., et al. "Thermal stability and degradation kinetics of polymer/graphene oxide nanocomposites." Composites Science and Technology. Relevance: Validates the protocol for using GO to increase

via barrier effects. -

Effect of End-Groups on Stability Source: Manring, L. E. "Thermal degradation of poly(methyl methacrylate). 2. Vinyl-terminated polymer."[2] Macromolecules. Relevance: Provides the causal link between unsaturated chain ends and early thermal failure.

-

Copolymerization Strategies Source: McNeill, I. C. "Thermal degradation of polymer blends and copolymers." Comprehensive Polymer Science. Relevance: Explains the "zipper stop" mechanism when using comonomers like styrene.

Sources

Validation & Comparative

Comparative study of different polymerization methods for (1-Naphthyl)ethyl Methacrylate

An in-depth guide to the synthesis of poly(1-Naphthyl)ethyl Methacrylate), offering a comparative analysis of various polymerization methodologies. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing both theoretical insights and practical, data-supported protocols.

Introduction: The Significance of Poly((1-Naphthyl)ethyl Methacrylate)

(1-Naphthyl)ethyl Methacrylate (NEMA) is a vinyl monomer distinguished by its bulky, aromatic naphthyl group. This structural feature imparts unique properties to its corresponding polymer, poly((1-Naphthyl)ethyl Methacrylate) (PNEMA), including a high refractive index, thermal stability, and distinct photophysical characteristics. These properties make PNEMA a promising candidate for advanced applications such as high-performance resins, specialized coatings, and photoinitiators.[1] The bulky naphthyl moiety can also influence the polymer's stereochemistry and solution behavior, making the choice of polymerization technique critical in controlling the final material properties.

This guide provides a comparative study of four key polymerization methods for NEMA: Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Anionic Polymerization. We will delve into the mechanistic nuances of each technique, provide detailed experimental protocols, and present a comparative analysis of the resulting polymer characteristics, supported by experimental data from relevant literature.

Comparative Experimental Workflow

The following diagram outlines the logical workflow for comparing the different polymerization methods for (1-Naphthyl)ethyl Methacrylate.

Caption: Workflow for comparative polymerization of NEMA.

Free Radical Polymerization (FRP)

Free radical polymerization is a widely used and robust method for polymer synthesis.[2] It is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Mechanism of Free Radical Polymerization

The process involves three main steps: initiation, propagation, and termination. The bulky naphthyl group in NEMA can introduce steric hindrance, potentially affecting the propagation rate and the termination mechanism.

Caption: Mechanism of Atom Transfer Radical Polymerization.

Experimental Protocol: ATRP of NEMA

This protocol is based on established procedures for methacrylate polymerization. [3][4]

-

Reagent Preparation:

-

NEMA is purified as described for FRP.

-

Copper(I) bromide (CuBr) is purified by washing with acetic acid and ethanol, then dried under vacuum.

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is used as the ligand.

-

Ethyl α-bromoisobutyrate (EBiB) is used as the initiator.

-

Anisole can be used as the solvent.

-

-

Polymerization:

-

A Schlenk flask is charged with CuBr (e.g., 14.3 mg, 0.1 mmol) and sealed with a rubber septum.

-

The flask is evacuated and backfilled with argon three times.

-

Degassed NEMA (e.g., 4.8 g, 20 mmol), anisole (5 mL), and PMDETA (20.8 μL, 0.1 mmol) are added via syringe.

-

The mixture is stirred to form the catalyst complex.

-

Degassed EBiB (14.6 μL, 0.1 mmol, for a target degree of polymerization of 200) is injected to start the polymerization.

-

The flask is placed in a thermostated oil bath at 70°C. Samples are taken periodically to monitor conversion and molecular weight evolution.

-

-

Purification:

-

The polymerization is stopped by cooling and exposing the mixture to air.

-

The solution is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

-

The polymer is then precipitated in cold methanol and dried under vacuum.

-

Performance and Polymer Characteristics

-

Control: ATRP provides excellent control over molecular weight, which increases linearly with monomer conversion. [4]Polymers with low PDI (typically 1.1–1.3) can be synthesized. [5]* Versatility: The "living" nature of ATRP allows for the synthesis of complex architectures, such as block copolymers.

-

Advantages: High degree of control, enabling the synthesis of well-defined polymers. The reaction conditions are generally mild.

-

Disadvantages: The catalyst can be sensitive to oxygen and must be removed from the final product, which can be challenging.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile method for controlled radical polymerization. [6]It is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which allows for the synthesis of polymers with predictable molecular weights and low PDIs.

Mechanism of RAFT Polymerization

The core of RAFT polymerization is a reversible chain transfer process. A propagating radical reacts with the CTA to form a dormant species. This dormant species can then fragment to release a new radical that can reinitiate polymerization. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate.

Caption: Mechanism of RAFT Polymerization.

Experimental Protocol: RAFT Polymerization of NEMA

This protocol is adapted from general procedures for RAFT polymerization of methacrylates. [7][8]

-

Reagent Preparation:

-

NEMA and AIBN are purified as previously described.

-

2-Cyano-2-propyl dithiobenzoate (CPDB) is a suitable CTA for methacrylates and is used as received or synthesized.

-

-

Polymerization:

-

In a typical experiment, NEMA (e.g., 2.4 g, 10 mmol), CPDB (e.g., 22.1 mg, 0.1 mmol, for [M]/[CTA] = 100), and AIBN (e.g., 3.3 mg, 0.02 mmol, for [CTA]/[I] = 5) are dissolved in 5 mL of toluene in a Schlenk flask.

-

The solution is degassed by three freeze-pump-thaw cycles.

-

The flask is placed in a preheated oil bath at 70°C.

-

The polymerization is monitored over time by taking samples for analysis.

-

-

Purification:

-

The polymerization is quenched by cooling.

-

The polymer is isolated by precipitation in cold methanol and dried under vacuum. The characteristic pink/red color of the CTA may be present in the final polymer, indicating the presence of the thiocarbonylthio end group.

-

Performance and Polymer Characteristics

-

Control: RAFT polymerization offers excellent control over molecular weight and results in polymers with very low PDIs (typically < 1.2). [7]The "living" character allows for the synthesis of block copolymers and other complex architectures. [9]* Versatility: RAFT is compatible with a wide range of functional monomers and reaction conditions.

-

Advantages: High tolerance to functional groups, no metal catalyst to remove, and applicable to a broad range of monomers.

-

Disadvantages: The CTA can be expensive and may need to be synthesized. The color of the CTA can be an issue for some applications. The end-group may need to be removed post-polymerization.

Anionic Polymerization

Anionic polymerization is a form of living polymerization that proceeds via an anionic active center. [10]It is capable of producing polymers with very well-defined structures, including narrow molecular weight distributions and controlled tacticity.

Mechanism of Anionic Polymerization

Anionic polymerization involves the initiation of polymerization by a strong nucleophile, such as an organolithium compound. The resulting carbanion propagates by attacking monomer units. In an ideal system without impurities, there is no inherent termination step, and the chains will remain active until deliberately quenched.

Caption: Mechanism of Anionic Polymerization.

Experimental Protocol: Anionic Polymerization of NEMA

Anionic polymerization requires stringent reaction conditions to prevent premature termination. This protocol is based on methods for other methacrylates. [11][12]

-

Reagent Preparation:

-

All glassware must be rigorously cleaned and flame-dried under vacuum.

-

NEMA must be of very high purity, typically purified by distillation over calcium hydride.

-

THF is used as the solvent and is freshly distilled from a sodium/benzophenone ketyl under argon.

-

sec-Butyllithium (s-BuLi) is used as the initiator.

-

Lithium chloride (LiCl) is often added to control the polymerization.

-

-

Polymerization:

-

A reaction flask is charged with purified THF and LiCl, and cooled to -78°C.

-

Purified NEMA is added to the cooled solvent.

-

s-BuLi is added dropwise via syringe until a faint persistent color is observed (to titrate impurities), then the calculated amount for initiation is added rapidly.

-

The polymerization is allowed to proceed at -78°C for a specified time (e.g., 1-2 hours).

-

-

Termination and Purification:

-

The polymerization is terminated by the addition of degassed methanol.

-

The polymer is precipitated in a large volume of a non-solvent like hexane or methanol/water, filtered, and dried under vacuum.

-

Performance and Polymer Characteristics

-

Control: Anionic polymerization offers the highest level of control, capable of producing polymers with extremely narrow molecular weight distributions (PDI < 1.1) and controlled stereochemistry. [11]* Purity Requirements: The method is extremely sensitive to impurities (water, oxygen, etc.), which can terminate the growing chains. This necessitates rigorous purification of all reagents and solvents.

-

Monomer Scope: The ester group of methacrylates can be susceptible to side reactions with the anionic initiator, especially at temperatures above -78°C. [10]* Advantages: Unparalleled control over polymer architecture and tacticity.

-

Disadvantages: Requires stringent, air-free conditions and highly purified reagents. Not tolerant to many functional groups.

Comparative Data Summary

The following table summarizes the key characteristics of the different polymerization methods for (1-Naphthyl)ethyl Methacrylate.

| Feature | Free Radical Polymerization (FRP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Anionic Polymerization |

| Molecular Weight Control | Poor | Excellent | Excellent | Excellent |

| Polydispersity Index (PDI) | > 1.5 | 1.1 - 1.3 | < 1.2 | < 1.1 |

| Reaction Conditions | Robust, tolerant to impurities | Requires deoxygenation, catalyst removal | Requires deoxygenation | Stringent, requires high purity |

| Block Copolymer Synthesis | Not feasible | Readily achievable | Readily achievable | Readily achievable |

| Functional Group Tolerance | High | Moderate | High | Low |

| Key Reagents | Radical Initiator (e.g., AIBN) | Initiator, Transition Metal Catalyst, Ligand | Initiator, RAFT Agent (CTA) | Nucleophilic Initiator (e.g., BuLi) |

| Primary Advantage | Simplicity and cost-effectiveness | Well-defined polymers with mild conditions | Versatility and no metal catalyst | Highest level of control over architecture |

| Primary Disadvantage | Lack of control | Catalyst contamination | Cost of CTA, potential color | Extreme sensitivity to impurities |

Conclusion and Recommendations

The choice of polymerization method for (1-Naphthyl)ethyl Methacrylate is critically dependent on the desired application and the required level of control over the polymer's properties.

-

For applications where well-defined polymer architecture is not critical and cost is a major factor, Free Radical Polymerization is a viable option.

-

ATRP and RAFT polymerization are the methods of choice for synthesizing well-defined PNEMA with controlled molecular weight, low polydispersity, and for the creation of block copolymers. RAFT offers the advantage of being a metal-free system, which can be crucial for biomedical or electronic applications.

-

Anionic Polymerization provides the highest degree of control, particularly for stereochemistry, but its stringent requirements for purity and inert conditions make it the most challenging technique to implement. It is best suited for applications where the ultimate precision in polymer structure is paramount.

For most research and development purposes, particularly in fields like drug delivery and advanced materials, ATRP and RAFT represent the optimal balance of control, versatility, and practicality for the polymerization of (1-Naphthyl)ethyl Methacrylate.

References

-

Bakioğlu, L. (2003). POLYMERIZATION AND CHARACTERIZATION OF POLY(ETHYL METHACRYLATE). Middle East Technical University. [Link]

-

Matyjaszewski, K., et al. Methacrylates. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

-

MySkinRecipes. Poly(ethyl methacrylate). [Link]

-

Theato, P., et al. (2024). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Materials, 17(8), 1947. [Link]

-

Research India Publications. (2014). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of Chemical Engineering and Applications, 5(2). [Link]

-

Wikipedia. Ethyl methacrylate. [Link]

-

Taylor & Francis. Ethyl methacrylate – Knowledge and References. [Link]

-

Hirai, H., & Ishihara, N. (Eds.). (2000). Anionic Vinyl Polymerization. In Handbook of Radical Polymerization (pp. 1-52). Wiley. [Link]

-

ChemSrc. (1-Naphthyl)ethyl Methacrylate. [Link]

-

Wang, W., & Pan, X. (2018). Development of Environmentally Friendly Atom Transfer Radical Polymerization. Polymers, 10(4), 437. [Link]

-

Zhang, H., et al. (1998). Living Anionic Polymerization of 1-(Alkoxy)ethyl Methacrylates and the Preparation of Well-Defined Poly(methacrylic acid). Macromolecules, 31(22), 7561–7567. [Link]

-

de la Fuente, N. A., et al. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Journal of the American Chemical Society, 144(8), 3443–3451. [Link]

-

Camp, A. G., Lary, A., & Ford, W. T. (1995). Free-Radical Polymerization of Methyl Methacrylate and Styrene with C60. Macromolecules, 28(23), 7959–7961. [Link]

-

De, P., & Srivastava, A. K. (2005). Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. Journal of Polymer Science Part A: Polymer Chemistry, 43(21), 5211-5221. [Link]

-

ResearchGate. Study of optically active methacrylates containing 1,1′‐binaphthyl side‐groups polymerized by anionic, group transfer and free radical methods. [Link]

-

Griebel, J. J., et al. (2015). RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents. Polymer Chemistry, 6(21), 3957-3966. [Link]

-

Srivastava, A. K., & Kumar, M. (2007). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Journal of the Indian Chemical Society, 84, 1134-1137. [Link]

-

Anderson, B. C., et al. (1981). Anionic polymerization of methacrylates. Novel functional polymers and copolymers. Macromolecules, 14(6), 1599–1601. [Link]

-

de la Fuente, N. A., et al. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Journal of the American Chemical Society. [Link]

-

Discekici, E. H., et al. (2019). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. Polymer Chemistry, 10(30), 4173-4181. [Link]

-

Gohy, J. F., et al. (2002). ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media. Macromolecules, 35(25), 9346–9353. [Link]

-

Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873. [Link]

-

ResearchGate. (PDF) Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. [Link]

-

Semantic Scholar. Solvent dependent photophysical behaviour of poly(1-naphthyl methacrylate). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl methacrylate - Wikipedia [en.wikipedia.org]

- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]